molecular formula C32H18S8 B039230 alpha-Octithiophene CAS No. 113728-71-5

alpha-Octithiophene

Cat. No. B039230
CAS RN: 113728-71-5
M. Wt: 659 g/mol
InChI Key: GCMCTPRNKVKGCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alpha-Octithiophene and its derivatives often involves strategies to overcome solubility issues and to control the molecular structure for desired properties. For example, one approach to synthesizing this compound sterically segregated by annelation with bicyclo[2.2.2]octene (BCO) units was developed to investigate the properties of longer oligothiophene dications, addressing solubility problems by introducing octyl groups (Nishinaga et al., 2010). Another synthesis method produced a cyclic this compound containing β,β'-linkages, highlighting the influence of structural changes on fluorescence and oxidation potentials (Asai et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound is crucial for its electronic and optical properties. Studies have shown that modifications to the this compound structure, such as annelation or substitution, can significantly alter its planarity, electronic states, and interaction with substrates, which are important for its application in electronic devices (Varene et al., 2011).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that tailor its properties for specific applications. For instance, its dication form, obtained through chemical oxidation, exhibits a planar quinoid structure with a singlet ground state, indicative of its potential in electronic applications (Nishinaga et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as its self-assembly behavior and interaction with surfaces, are pivotal for its functionality in devices. For example, its assembly and electronic structure on gold surfaces have been studied, revealing well-ordered molecular rows and specific electronic states essential for (opto)electronic device applications (Varene et al., 2011).

Scientific Research Applications

  • Optical Absorption in Polycrystalline Thin Films : Alpha-Octithiophene polycrystalline thin films show intense and narrow peaks in the absorption region, with significant third-order nonlinear optical susceptibility (Fichou et al., 1992); (Videlot et al., 1998).

  • Conformational Analysis : Scanning tunneling microscopy (STM) analysis reveals that adsorbed this compound molecules on Cu(100) display different conformational isomers, demonstrating the rotational flexibility of individual thiophene rings (Yokoyama et al., 2006).

  • Enhancement in Field-Effect Mobility : High purity octithiophene enhances field-effect mobility in thin film transistors significantly, indicating its potential in transistor technology (Fichou et al., 1997).

  • Light Amplification in Crystals : this compound crystals demonstrate spectral narrowing and light amplification, indicating their use in photonics and optoelectronics (Fichou et al., 1998).

  • Magnetoresistance Properties : Studies on alpha-sexithiophene, a related compound, show unexpected changes in magnetoresistance in small magnetic fields, relevant for understanding organic semiconductors' magnetic properties (Bergeson et al., 2008).

  • Adsorption Geometry and Molecular Orientation : Research on the adsorption geometry of Octithiophene on surfaces like Au(111) provides insights into its molecular orientation, crucial for applications in molecular electronics (Varene et al., 2012).

  • Study of Unimolecular Properties : The synthesized octithiophene dication is used to explore the unimolecular properties of longer oligothiophene dications, aiding in the development of new functional materials (Nishinaga et al., 2010).

Safety and Hazards

While alpha-Octithiophene is generally considered safe for handling in a laboratory setting, precautions should be taken due to its potential toxicity. Always follow proper safety protocols, including the use of personal protective equipment (PPE) and proper ventilation .

Future Directions

Research on alpha-Octithiophene continues to explore its applications in organic electronics. Scientists aim to enhance its stability, improve charge transport properties, and develop novel synthetic routes. Additionally, investigations into its compatibility with other materials for efficient device fabrication are ongoing .

properties

IUPAC Name

2-thiophen-2-yl-5-[5-[5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18S8/c1-3-19(33-17-1)21-5-7-23(35-21)25-9-11-27(37-25)29-13-15-31(39-29)32-16-14-30(40-32)28-12-10-26(38-28)24-8-6-22(36-24)20-4-2-18-34-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMCTPRNKVKGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464271
Record name 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113728-71-5
Record name 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the conformation of α-Octithiophene on a copper surface influence its properties?

A: α-Octithiophene molecules exhibit rotational flexibility around the single bonds connecting the thiophene rings, leading to different conformational isomers, namely s-cis and s-trans. [] Research using scanning tunneling microscopy (STM) has directly observed these isomers on a Cu(100) surface. [] The relative abundance of these conformations, influenced by the molecule-surface interaction, can impact the electronic properties and self-assembly of α-Octithiophene, crucial for its performance in organic electronics. []

Q2: What makes α-Octithiophene and its oligothiophene counterparts suitable for laser applications?

A: α-Octithiophene, alongside other oligothiophenes like α-4T and α-6T, displays promising stimulated emission properties, making them suitable for laser applications. [] These molecules exhibit spectral narrowing under optical pumping, particularly in single-crystal form. [] Notably, α-Octithiophene single crystals as thin as 3.5 microns demonstrated this effect, resulting in intense, narrow emission lines, indicative of potential for miniaturized organic lasers. []

Q3: How does the structural order of α-Octithiophene affect its charge carrier dynamics?

A: The structural order of α-Octithiophene significantly influences its charge carrier dynamics, directly impacting its performance in optoelectronic devices. [] Studies comparing single-crystal and polycrystalline α-Octithiophene reveal distinct differences in transient photoconductivity, photoluminescence, and excited-state absorption. [] The inherent disorder in polycrystalline films introduces sub-band-gap energy levels that act as traps, reducing photocurrent lifetime and impacting overall efficiency compared to the more ordered single-crystal structure. []

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